N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxyphenethyl)oxalamide
Description
N1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxyphenethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (-NHCOCONH-) backbone. The molecule features two distinct substituents:
- N1-substituent: A phenyl group at the 3-position bearing a 1,1-dioxidoisothiazolidin-2-yl moiety, which introduces sulfone and heterocyclic properties.
- N2-substituent: A 2-methoxyphenethyl group, contributing aromatic and methoxy functionalization.
Properties
IUPAC Name |
N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-28-18-9-3-2-6-15(18)10-11-21-19(24)20(25)22-16-7-4-8-17(14-16)23-12-5-13-29(23,26)27/h2-4,6-9,14H,5,10-13H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAIJPQSMVLZPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide typically involves multi-step organic reactions. One common approach is the reaction of 3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid with 2-(2-methoxyphenyl)ethylamine under controlled conditions to form the desired oxamide derivative . The reaction conditions often include the use of catalysts and solvents to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to maximize efficiency, reduce waste, and ensure consistent product quality. Techniques such as green chemistry and nano-catalysis are often employed to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring and phenyl groups play crucial roles in binding to biological receptors, modulating enzyme activity, and influencing cellular pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Structural Analogues and Substituent Effects
The oxalamide scaffold is highly modular, with biological and physicochemical properties heavily influenced by substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Oxalamides
Key Observations :
Substituent Impact on Polarity :
- The target compound’s 1,1-dioxidoisothiazolidin-2-yl group introduces a polar sulfone, likely improving aqueous solubility compared to chlorophenyl (Compound 70) or adamantyl (Compound 6) analogs .
- Methoxy groups (e.g., in Compound 17 and S336) balance lipophilicity and solubility, critical for bioavailability .
Biological Activity :
- Enzyme Inhibition : Adamantyl-containing oxalamides (e.g., Compound 6) show sEH inhibition, while chlorophenyl analogs (Compound 70) may target CYP450 enzymes . The target compound’s sulfone moiety could enhance binding to oxidoreductases.
- Flavor Modulation : S336 and related oxalamides activate umami taste receptors (hTAS1R1/hTAS1R3), but this activity is substituent-dependent .
Toxicity and Safety: S336 exhibits a high margin of safety (NOEL = 100 mg/kg/day) due to rapid metabolism and excretion, a trend likely shared by other oxalamides with small substituents . Bulky groups (e.g., adamantyl) may slow metabolism, increasing toxicity risk .
Analytical Data :
- LC-MS/NMR : Oxalamides are typically characterized by LC-MS (e.g., [M+H]+ peaks) and NMR signals for NHCOCONH protons (δ ~8–11 ppm) . For example, Compound 70 shows a distinctive ^1H NMR signal at δ 10.79 ppm for the oxalamide NH .
- Purity : HPLC purity for analogs ranges from 90–95%, emphasizing the need for rigorous purification .
Metabolic and Toxicological Profiles
- Metabolism : Oxalamides are generally metabolized via hydrolysis of the oxalamide bond or oxidation of substituents. For instance, S336 is rapidly cleaved into inert fragments, explaining its low toxicity .
Biological Activity
N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxyphenethyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- IUPAC Name : N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide
- Molecular Formula : C20H23N3O5S
- Molecular Weight : 417.48 g/mol
- CAS Number : 1105206-72-1
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cell signaling pathways, particularly those related to inflammatory responses and cancer progression.
- Cell Cycle Regulation : It may modulate cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, thus impacting cellular proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast) | 15.4 | |
| A549 (lung) | 12.8 | |
| HeLa (cervical) | 10.5 |
The mechanism underlying this activity appears to involve the induction of apoptosis through the activation of caspases and modulation of pro-apoptotic factors.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Animal models demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 when treated with the compound.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on Breast Cancer Cells : A study conducted on MCF-7 cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved PARP and caspase activation .
- Inflammation Model in Rats : In a rat model of induced inflammation, administration of the compound resulted in significant decreases in paw edema and reduced levels of inflammatory cytokines compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
